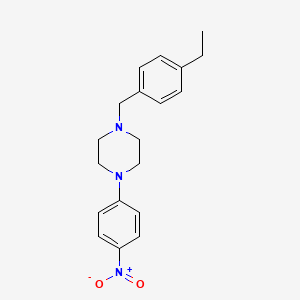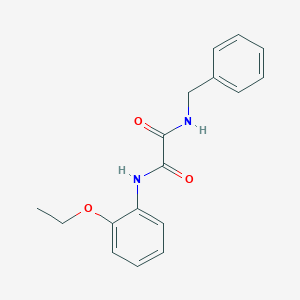
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate, also known as FPMP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's mechanism of action involves its selective binding to the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By selectively binding to this receptor, 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate could modulate the activity of the serotonin system, which could have various effects on physiological processes.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to decrease the reinforcing effects of cocaine, suggesting that it could be useful in developing treatments for drug addiction. It has also been shown to decrease anxiety-like behavior in animal models, suggesting that it could have potential as an anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selective binding to the serotonin 5-HT1A receptor. This could allow researchers to study the role of this receptor in various physiological processes. However, one limitation is that 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has not been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is its potential as a tool for studying the serotonin system in humans. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research could be done to understand the biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate in humans.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(4-fluorobenzoyl)piperazine and 2-pyridinemethanol in the presence of oxalic acid. The resulting product is then purified through recrystallization to obtain the oxalate salt form.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the serotonin system. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood regulation, appetite, and sleep. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to selectively bind to the serotonin 5-HT1A receptor, which could be useful in studying the role of this receptor in various physiological processes.
Another area of interest is 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate's potential as a tool for studying drug addiction. 1-(4-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine oxalate has been shown to decrease the reinforcing effects of cocaine in animal models, suggesting that it could be useful in developing treatments for drug addiction.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O.C2H2O4/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNCVCYBZWZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)

![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)

![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)
![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)

